molecular formula C13H9BrClNO2 B6383598 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% CAS No. 1261989-61-0

3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95%

Cat. No. B6383598
CAS RN: 1261989-61-0
M. Wt: 326.57 g/mol
InChI Key: BJCJBDYUVPWBSL-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% (3-BCCP) is a phenolic compound that has been used in various scientific research applications. The compound has a wide range of biochemical and physiological effects, and can be used in a variety of laboratory experiments.

Scientific Research Applications

3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, cell signaling, and drug metabolism. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been used to study the effects of cell signaling pathways on cell proliferation and differentiation. In addition, it has been used to study the metabolism of various drugs, including opioids and antiepileptics.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% is not fully understood. However, it has been suggested that the compound interacts with cell membranes, leading to changes in the membrane potential and the activation of signaling pathways. It has also been suggested that the compound binds to certain receptors, leading to changes in the activity of enzymes and other proteins involved in cell signaling.
Biochemical and Physiological Effects
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been shown to modulate the activity of cell signaling pathways, leading to changes in cell proliferation and differentiation. In addition, it has been shown to modulate the metabolism of various drugs, including opioids and antiepileptics.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% in laboratory experiments is its relative stability. The compound is stable at room temperature and is not easily degraded. In addition, it can be synthesized in high yields and is relatively inexpensive. The main limitation of using 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

Future research on 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% could focus on elucidating its mechanism of action. In addition, further research could focus on its effects on other enzymes and proteins involved in cell signaling, as well as its effects on the metabolism of other drugs. Furthermore, research could focus on the development of new methods for synthesizing 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% in higher yields and with fewer side products. Finally, research could focus on the development of new applications for 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95%, such as the development of new drugs or treatments.

Synthesis Methods

3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenol and 3-chloro-2-methylpropionic acid to form 3-chloro-5-(3-chloro-4-chlorophenyl)phenol. The second step involves the reaction of the intermediate compound with bromine to form 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95%. The reaction conditions for both steps are mild, and the product is obtained in high yields.

properties

IUPAC Name

5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2/c14-9-3-8(4-10(17)6-9)7-1-2-12(15)11(5-7)13(16)18/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCJBDYUVPWBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686463
Record name 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol

CAS RN

1261989-61-0
Record name 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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